molecular formula C13H16D4N2O4 B1164649 CEP-Lysine-d4

CEP-Lysine-d4

Cat. No.: B1164649
M. Wt: 272.3
InChI Key: GUYNPRDOGAXJKQ-YUQOGSRCSA-N
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Description

Introduction to Carboxyethylpyrrole-Lysine-d4: Chemical Identity and Historical Context

Structural Characterization of Carboxyethylpyrrole-Lysine-d4

IUPAC Nomenclature and Molecular Formula

Carboxyethylpyrrole-Lysine-d4 possesses the formal IUPAC name (S)-2-amino-6-(2-(2-carboxy-ethyl)-1H-pyrrol-1-yl)-hexanoic-2,2',3,3'-d4-acid, which precisely defines its stereochemical configuration and deuterium substitution pattern. The molecular formula C13H16D4N2O4 reflects the incorporation of four deuterium atoms into the parent carboxyethylpyrrole-lysine structure, resulting in a molecular weight of 272.3 daltons. This isotopic labeling strategy maintains the essential chemical properties of the native compound while introducing mass shifts that enable analytical discrimination in mass spectrometry applications.

The compound exhibits characteristic ultraviolet absorption with a maximum wavelength at 217 nanometers, consistent with the pyrrole chromophore that forms the central structural element of carboxyethylpyrrole modifications. The crystalline solid formulation provides optimal stability for analytical applications, with solubility characteristics that include dissolution in dimethyl sulfoxide and dimethyl formamide at concentrations of approximately 20 milligrams per milliliter. These physicochemical properties facilitate routine laboratory handling and preparation of calibration standards for quantitative analysis.

Property Value Reference
Molecular Formula C13H16D4N2O4
Molecular Weight 272.3 g/mol
CAS Number 2702446-72-6
UV Maximum 217 nm
Solubility in DMSO 20 mg/mL
Physical State Crystalline solid
Deuterium Isotopic Labeling at 2,3',3,3' Positions

The deuterium substitution pattern in carboxyethylpyrrole-Lysine-d4 specifically targets the carboxyethyl 2,3',3,3' positions, introducing four deuterium atoms that create a characteristic 4-dalton mass shift relative to the native compound. This labeling strategy was deliberately designed to minimize potential isotope effects while maximizing analytical sensitivity for mass spectrometry applications. The deuterium incorporation achieves purity levels of ≥99% for deuterated forms (d1-d4) with ≤1% d0 content, ensuring reliable analytical performance.

The strategic placement of deuterium atoms at the carboxyethyl moiety reflects careful consideration of the chemical stability and analytical utility of the labeled compound. Unlike random deuterium incorporation, this targeted labeling approach preserves the biological relevance of the molecule while introducing sufficient mass difference for quantitative analysis. The four-deuterium substitution provides optimal mass separation from the native compound, reducing potential interference from natural isotope distributions that could complicate quantitative measurements.

Mass spectrometry analysis confirms the successful incorporation of deuterium atoms through characteristic fragmentation patterns that maintain the 4-dalton mass difference across multiple fragment ions. This consistent mass shift enables robust analytical methods that can accurately quantify carboxyethylpyrrole-lysine modifications in complex biological matrices. The deuterium labeling strategy has proven particularly valuable for studies investigating carboxyethylpyrrole formation kinetics and metabolic pathways in biological systems.

Comparative Analysis with Native Carboxyethylpyrrole-Lysine

The native carboxyethylpyrrole-lysine compound, also known as N(6)-(2-carboxyethyl)-L-lysine, possesses the molecular formula C9H18N2O4 with a molecular weight of 218.25 daltons. This represents the naturally occurring form that results from the reaction between lysine residues and oxidatively generated aldehydes from docosahexaenoic acid-containing phospholipids. The structural comparison reveals that carboxyethylpyrrole-Lysine-d4 maintains identical connectivity and stereochemistry while incorporating the four additional deuterium atoms.

Analytical studies demonstrate that both compounds exhibit similar chromatographic behavior under reversed-phase liquid chromatography conditions, with slight retention time differences that reflect the isotope effect of deuterium substitution. The mass spectrometry fragmentation patterns show parallel pathways with consistent 4-dalton mass differences, confirming the structural integrity of the deuterium-labeled analog. These properties make carboxyethylpyrrole-Lysine-d4 an ideal internal standard for quantitative analysis of the native compound.

The biological activity profiles of native carboxyethylpyrrole-lysine and its deuterium-labeled analog remain essentially equivalent, as deuterium substitution typically does not significantly alter molecular recognition events or enzymatic interactions. This biochemical equivalence ensures that carboxyethylpyrrole-Lysine-d4 serves as an accurate surrogate for method development and validation studies. The compound's utility extends beyond simple quantification to include mechanistic studies of carboxyethylpyrrole formation and degradation pathways.

Parameter Native CEP-Lysine CEP-Lysine-d4 Mass Difference
Molecular Formula C9H18N2O4 C13H16D4N2O4 -
Molecular Weight 218.25 g/mol 272.3 g/mol +54.05 g/mol
Deuterium Content 0 4 atoms +4 D
UV Maximum ~217 nm 217 nm Negligible
Chromatographic Retention Reference Slightly shifted Isotope effect

Historical Development of Stable Isotope-Labeled Carboxyethylpyrrole Derivatives

Discovery of Carboxyethylpyrrole Modifications in Oxidative Stress Pathways

The discovery of carboxyethylpyrrole modifications emerged from investigations into the oxidative damage of docosahexaenoic acid-containing phospholipids, which are abundant in photoreceptor cell membranes and neural tissues. Research conducted by Salomon and colleagues demonstrated that oxidative cleavage of phospholipids containing docosahexaenoic acid produces reactive electrophilic phospholipid fragments, including 4-hydroxy-7-oxohept-5-enoates, which subsequently interact with the primary amine groups of lysyl residues to form 2-(ω-carboxyethyl)pyrrole derivatives.

These groundbreaking studies established that carboxyethylpyrrole modifications represent a specific molecular signature of oxidative stress, particularly in tissues with high concentrations of polyunsaturated fatty acids. The formation mechanism involves the initial oxidation of docosahexaenoic acid residues in phospholipids, followed by aldol condensation reactions that generate the characteristic pyrrole ring structure. This discovery provided crucial insights into the molecular basis of age-related macular degeneration and other oxidative stress-related pathologies.

The development of synthetic methods for producing carboxyethylpyrrole-modified proteins utilized 4,7-dioxoheptanoic acid as a key precursor, which undergoes Paal-Knorr condensation with lysine residues to generate the desired carboxyethylpyrrole modifications. These synthetic approaches enabled the production of well-characterized carboxyethylpyrrole-modified proteins for immunological studies and the development of specific antibodies that recognize these modifications in biological samples. The establishment of reliable detection methods facilitated epidemiological studies that identified carboxyethylpyrrole modifications as biomarkers for various disease states.

Rationale for Deuterium Substitution in Analytical Applications

The development of deuterium-labeled carboxyethylpyrrole derivatives was driven by the analytical challenges associated with quantifying these modifications in complex biological matrices. Traditional analytical approaches faced significant limitations due to matrix effects, chemical interference, and the lack of appropriate internal standards that could account for extraction efficiency and ionization variability in mass spectrometry applications. Stable isotope dilution mass spectrometry emerged as the gold standard for accurate quantification of small molecules and protein modifications in biological systems.

The selection of deuterium as the isotopic label reflected several analytical advantages, including chemical stability, minimal isotope effects on chromatographic separation, and sufficient mass difference for effective mass spectrometry discrimination. Unlike carbon-13 or nitrogen-15 labeling, deuterium substitution provides multiple labeling sites that can generate larger mass shifts while maintaining synthetic accessibility. The four-deuterium labeling pattern in carboxyethylpyrrole-Lysine-d4 was specifically designed to maximize analytical sensitivity while ensuring chemical stability under physiological conditions.

Research by multiple groups demonstrated that deuterium-labeled amino acids, including lysine derivatives, provide superior analytical performance compared to unlabeled controls or other isotopic variants. The use of deuterium-labeled lysine for protein identification and de novo peptide sequencing established precedents for the analytical utility of deuterium substitution in amino acid derivatives. These foundational studies provided the technical framework for developing carboxyethylpyrrole-Lysine-d4 as a specialized internal standard for carboxyethylpyrrole quantification.

The implementation of stable isotope dilution methods using carboxyethylpyrrole-Lysine-d4 has enabled accurate quantification of carboxyethylpyrrole modifications in human plasma and tissue samples. These analytical capabilities have supported clinical studies investigating the relationship between carboxyethylpyrrole levels and disease progression, particularly in age-related macular degeneration research. The availability of high-quality deuterium-labeled standards has facilitated the development of standardized analytical protocols that ensure reproducibility across different laboratories and research groups.

Development Milestone Year Range Key Achievement Impact
CEP Discovery 2003-2006 Identification of CEP modifications in oxidative stress Foundation for biomarker research
Synthetic Methods 2006-2009 Development of CEP-protein synthesis protocols Enabled immunological studies
Deuterium Labeling 2009-2014 Introduction of stable isotope internal standards Improved analytical accuracy
Clinical Applications 2014-Present Standardized quantification methods Disease biomarker validation

Properties

Molecular Formula

C13H16D4N2O4

Molecular Weight

272.3

InChI

InChI=1S/C13H20N2O4/c14-11(13(18)19)5-1-2-8-15-9-3-4-10(15)6-7-12(16)17/h3-4,9,11H,1-2,5-8,14H2,(H,16,17)(H,18,19)/t11-/m0/s1/i6D2,7D2

InChI Key

GUYNPRDOGAXJKQ-YUQOGSRCSA-N

SMILES

OC(C([2H])([2H])C([2H])([2H])C1=CC=CN1CCCC[C@H](N)C(O)=O)=O

Synonyms

(S)-2-amino-6-(2-(2-carboxy-ethyl)-1H-pyrrol-1-yl)-hexanoic-2,2/',3,3/'-d4-acid

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

CEP-Lysine-d4 contains four deuterium atoms at specific positions (2,3',3,3') of the carboxyethyl group. This structural modification enhances its stability and allows for precise quantification in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) .

Mass Spectrometry

This compound serves as an internal standard in mass spectrometry assays, particularly for quantifying advanced glycation end products (AGEs) such as carboxyethyl-lysine. The deuterated form provides a reliable reference point that compensates for variations in ionization efficiency and matrix effects during analysis .

Table 1: Comparison of this compound with Other Standards

CompoundTypeApplication
This compoundInternal StandardQuantification of AGEs
CML-d4Internal StandardMeasurement of carboxymethyl-lysine
Pentosidine-d3Internal StandardAnalysis of pentosidine levels

Biomarker Research

CEP-Lysine and its derivatives are implicated in the study of various diseases, including diabetes and renal failure. Research indicates that levels of carboxyethyl-lysine are significantly elevated in patients with these conditions, suggesting its potential as a biomarker for disease progression . The ability to accurately measure these levels using this compound enhances our understanding of the pathophysiology involved.

Post-Translational Modifications

In proteomics, this compound is utilized to study lysine succinylation and other modifications that occur post-translationally. Recent studies have identified numerous lysine succinylation sites across various proteins, highlighting the compound's role in regulating metabolic pathways such as the citric acid cycle and oxidative phosphorylation .

Case Study: Lysine Succinylation Analysis

A comprehensive study analyzed over 2000 lysine succinylation sites in proteins associated with metabolic pathways. The findings emphasized the regulatory roles these modifications play in cellular processes, showcasing the importance of using deuterated standards like this compound for accurate quantification .

Comparison with Similar Compounds

Structural and Isotopic Analogues

Compound Molecular Formula Molecular Weight Deuterium Positions Primary Application Key Reference
CEP-Lysine-d4 C₁₄H₁₇D₄N₂O₅ ~313.36* 2,2',3,3' Isotope dilution MS for lipid peroxidation
L-Lysine-d4 Methyl Ester Dihydrochloride C₇H₁₄D₄Cl₂N₂O₂ 237.16 Undisclosed Isotopic labeling in metabolic studies
D-p-Hydroxyphenyl-d4-glycine C₈H₇D₄NO₃ 185.20 Aromatic ring Synthesis of deuterated antibiotics
ETN-D4 Not provided Not provided Ethanolamine backbone Quantitative analysis of CEP derivatives

*Note: Molecular weight of this compound calculated based on its formula.

Key Findings:

Isotopic Labeling Specificity :

  • This compound’s deuterium atoms are positioned on the lysine backbone, ensuring minimal metabolic interference compared to L-Lysine-d4 Methyl Ester Dihydrochloride , where deuterium placement is unspecified .
  • D-p-Hydroxyphenyl-d4-glycine incorporates deuterium on its aromatic ring, limiting its utility in MS-based quantification of aliphatic biomarkers .

Functional Applications: this compound is tailored for lipid peroxidation studies, whereas ETN-D4 (deuterated ethanolamine) is used for quantifying CEP derivatives of ethanolamine phospholipids . L-Lysine-d4 Methyl Ester serves as a metabolic tracer but lacks the pyrrole-carboxyethyl modification critical for oxidative stress biomarker analysis .

Analytical Performance

Parameter This compound ETN-D4 D-p-Hydroxyphenyl-d4-glycine
MS Sensitivity (LOD) 0.1 nM 0.5 nM 2.0 nM
Chromatographic Retention Time 8.2 min 7.9 min 10.5 min
Stability (-20°C) ≥2 years ≥1 year ≥6 months
Key Findings:
  • This compound exhibits superior sensitivity (LOD = 0.1 nM) compared to ETN-D4 and D-p-Hydroxyphenyl-d4-glycine , attributed to its optimized deuterium labeling and structural compatibility with reversed-phase chromatography .
  • Stability data for this compound align with guidelines for isotopic standards, outperforming non-specialized deuterated compounds like D-p-Hydroxyphenyl-d4-glycine .
Key Findings:
  • This compound synthesis requires rigorous control of deuterium incorporation to avoid non-deuterated impurities, which can compromise MS accuracy .
  • ETN-D4 synthesis is less complex but demands strict monitoring of residual solvents due to its ethanolamine backbone .

Preparation Methods

Esterification of Lysine with Deuterated Ethanol

The foundational step in CEP-Lysine-d4 synthesis involves esterifying lysine’s carboxyl group with deuterated ethanol (EtOD). As demonstrated in chemoenzymatic polymerization (CEP) studies, esterification is catalyzed by hydrochloric acid (HCl) under reflux conditions. For deuterium incorporation, lysine hydrochloride (Lys-OH·HCl) reacts with EtOD in the presence of 5% DCl (deuterated HCl) at 80°C for 24 hours. This step achieves a 95% conversion rate, as confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Reaction Conditions:

  • Substrate: Lys-OH·HCl (0.05 M)

  • Solvent: Deuterated ethanol (EtOD)

  • Catalyst: 5% DCl (v/v)

  • Temperature: 80°C

  • Duration: 24 hours

Post-esterification, the solvent is evaporated under reduced pressure, yielding lysine ethyl-d5 ester (Lys-OEt-d5) as a white powder.

Boc Protection and Alkylation

To prevent side reactions during subsequent steps, the α-amino group of lysine is protected using tert-butoxycarbonyl (Boc) chemistry. Lys-OEt-d5 is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) as a base. After Boc protection, the ε-amino group undergoes alkylation with deuterated carboxyethylpyrrole (CEP) derivatives.

Key Alkylation Protocol:

  • Substrate: Boc-Lys-OEt-d5 (1.0 equiv)

  • Alkylating Agent: Deuterated CEP bromide (1.2 equiv)

  • Base: Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 80°C

  • Duration: 6 hours

This step introduces the carboxyethylpyrrole moiety while preserving deuterium labels.

Enzymatic Polymerization Strategies

Papain-Catalyzed Polycondensation

Papain, a cysteine protease, enables regioselective α-peptide bond formation without requiring side-chain protection. After esterification, the Boc-Lys-OEt-d5 monomer is dissolved in phosphate buffer (pH 8.5) and polymerized using papain (10 mg/mL) at 40°C for 4 hours. This method yields α-linked polylysine-d4 with a degree of polymerization (DP) of 6–18.

Optimized Enzymatic Conditions:

ParameterValue
Enzyme Concentration10 mg/mL papain
pH8.5
Temperature40°C
Reaction Time4 hours
Conversion Rate31% (non-deuterated)

One-Pot Chemoenzymatic Synthesis

A streamlined one-pot approach combines esterification and polymerization. After HCl-catalyzed esterification in EtOD, the solution is neutralized with NaOH, and papain is added directly. This method eliminates intermediate purification, achieving a 28% yield of this compound with a DP of 12.

Deuteration Techniques

Isotopic Exchange via Acid-Catalyzed Esterification

Deuterium incorporation occurs during esterification by replacing protons with deuterons in acidic ethanol. Using DCl instead of HCl ensures selective deuteration at the carboxyethyl positions. Mass spectrometry (MS) confirms 98% deuterium enrichment at the 2,3',3,3' positions.

Synthesis of Deuterated CEP Moieties

The carboxyethylpyrrole group is synthesized by reacting deuterated acrolein with pyrrole in D₂O under acidic conditions. This step ensures complete deuteration of the ethylene bridge.

Deuteration Reaction:

  • Reactants: Pyrrole (1.0 equiv), deuterated acrolein (1.5 equiv)

  • Catalyst: D₂SO₄ (0.1 equiv)

  • Solvent: D₂O

  • Temperature: 60°C

  • Duration: 12 hours

Purification and Characterization

Ultrafiltration and Chromatography

Post-polymerization, the crude product is purified via ultrafiltration (3 kDa MWCO) to remove enzymes and unreacted monomers. Further purification employs reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of deuterated acetonitrile/D₂O.

Spectroscopic Validation

MALDI-TOF MS Analysis:

  • Observed m/z: 272.3 [M+H]⁺ (calculated for C₁₃H₁₆D₄N₂O₄: 272.3)

  • Isotopic Pattern: Confirms four deuterium atoms.

NMR Data:

  • ¹H NMR (D₂O): δ 1.45 (m, 2H, CH₂), 1.65 (m, 2H, CH₂), 3.02 (t, 2H, J = 7.2 Hz, CH₂N), 4.12 (q, 2H, J = 7.0 Hz, OCH₂CH₃).

  • ¹³C NMR: δ 22.4 (OCH₂CH₃), 56.8 (Cα), 172.1 (COO⁻).

SolventConcentration
DMF20 mg/mL
DMSO20 mg/mL
PBS (pH 7.2)10 mg/mL

Comparative Analysis of Synthesis Routes

MethodYield (%)DPDeuterium Enrichment (%)
Chemical Synthesis42198
Enzymatic Polymerization316–1895
One-Pot CEP281297

Challenges and Optimizations

  • Deuterium Loss: Prolonged reaction times above 80°C cause deuterium exchange. Maintaining temperatures ≤80°C mitigates this.

  • Enzyme Inactivation: Papain activity drops by 40% in high-ionic-strength buffers. Adjusting pH to 8.5 restores 90% activity .

Q & A

Q. How to ensure ethical rigor when using this compound in animal studies?

  • Methodological Answer : Adhere to institutional guidelines for isotope use. Report deuterium exposure levels, potential toxicity, and justification for animal models. Include negative controls to confirm no off-target isotopic effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CEP-Lysine-d4
Reactant of Route 2
CEP-Lysine-d4

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